![molecular formula C10H10BrN3 B13053871 6-Bromo-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13053871.png)
6-Bromo-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine can be achieved through several methods. One common approach involves the cyclization of 2-aminopyridine derivatives with appropriate brominated precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with bromine in the presence of a base can yield the desired triazolopyridine compound .
Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in the formation of triazolopyridines through a tandem reaction mechanism .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Cyclization Reactions: The triazolopyridine ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted triazolopyridines.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of dehalogenated triazolopyridines.
Scientific Research Applications
6-Bromo-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine has several applications in scientific research:
Medicinal Chemistry: Used in the development of drugs targeting various biological pathways, including kinase inhibitors and receptor modulators.
Biological Studies: Employed in studying the interactions of heterocyclic compounds with biological macromolecules.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or photophysical properties.
Chemical Biology: Applied in the design of chemical probes for studying cellular processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various signaling pathways. For example, it may inhibit kinase activity by binding to the active site, thereby blocking substrate access and downstream signaling .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-[1,2,4]triazolo[1,5-A]pyridine
- 7-Bromo-[1,2,4]triazolo[1,5-A]pyridine
- 6-Methoxy-[1,2,4]triazolo[1,5-A]pyridine
Uniqueness
6-Bromo-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine is unique due to the presence of the cyclobutyl group, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other triazolopyridines and may confer specific advantages in drug design and material science applications .
Properties
Molecular Formula |
C10H10BrN3 |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
6-bromo-2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C10H10BrN3/c11-8-4-5-9-12-10(7-2-1-3-7)13-14(9)6-8/h4-7H,1-3H2 |
InChI Key |
HESOPOMHTQAMSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NN3C=C(C=CC3=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



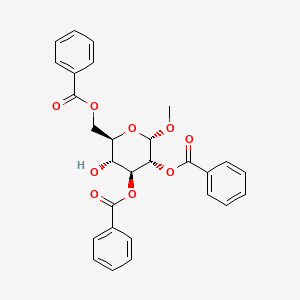
![1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13053808.png)

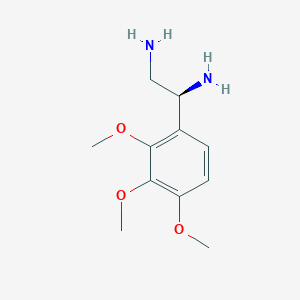
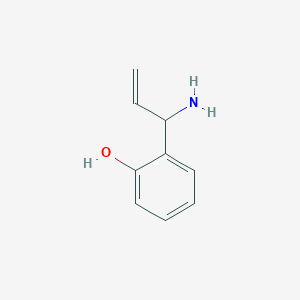
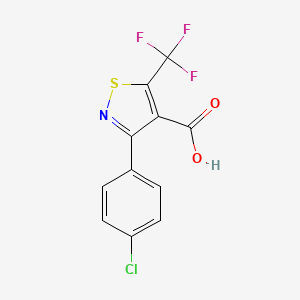
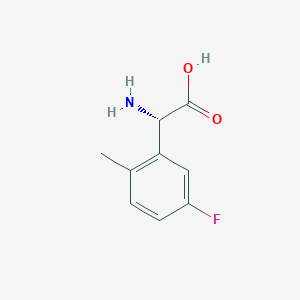
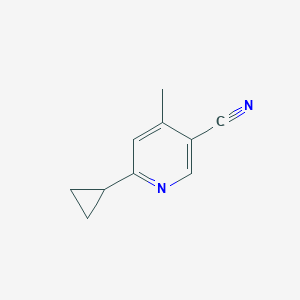
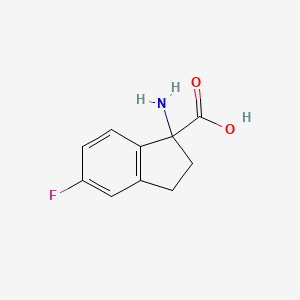
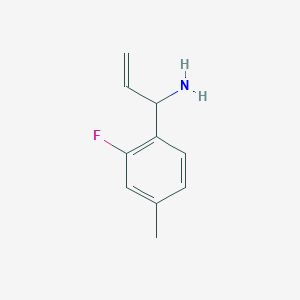
![(1R,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13053860.png)
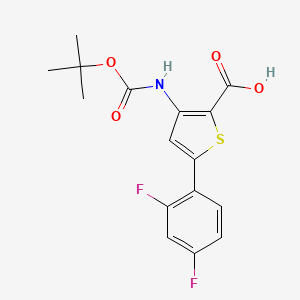
![Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate](/img/structure/B13053881.png)
